![molecular formula C14H24ClN5 B12225485 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B12225485.png)
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H20N4 It is characterized by the presence of two pyrazole rings, each substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Isopropyl Groups: The pyrazole rings are then substituted with isopropyl groups. This can be done using isopropyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine
- (1-Isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine
- 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine, with the CAS number 1856051-79-0, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
The molecular formula of the compound is C14H24ClN5, with a molecular weight of 297.83 g/mol. The structure features two isopropyl groups and a pyrazole ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H24ClN5 |
Molecular Weight | 297.83 g/mol |
CAS Number | 1856051-79-0 |
IUPAC Name | 4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies : A review by Bouabdallah et al. (2022) demonstrated that certain pyrazole derivatives had IC50 values indicating potent activity against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). While specific data for this compound is limited, it is reasonable to hypothesize similar effects due to its structural similarities with other active pyrazoles .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Study on CDK Inhibition : In a study focusing on CDK inhibitors, compounds structurally related to 1-isopropyl-N-[...]-3-methyl-1H-pyrazol-4-amine exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that similar derivatives could be developed from this compound for enhanced therapeutic efficacy .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to the target compound:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-Isopropyl-N-[...]-3-methyl-1H-pyrazol-4-am | MCF7 | TBD | Potential CDK inhibition |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 | Cytotoxicity via apoptosis |
Ethyl derivative | A549 | 26 | Growth inhibition |
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-10(2)18-8-13(7-16-18)6-15-14-9-19(11(3)4)17-12(14)5;/h7-11,15H,6H2,1-5H3;1H |
InChI Key |
OQIITFUZAXFMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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